Afatinib dimaleate is a chemical compound primarily investigated for its anticancer properties. [] It is the dimaleate salt form of Afatinib, an orally administered, irreversible inhibitor of ErbB family receptors, which include epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), ErbB3, and ErbB4. [, , ] While exhibiting potential in cancer research, Afatinib dimaleate is not a clinically approved drug for general use and should not be considered a medication. The information presented here is strictly for scientific research purposes and excludes details regarding drug use, dosage, or potential side effects.
Afatinib dimaleate acts as an irreversible inhibitor of ErbB family receptors, which are involved in cell signaling pathways that regulate cell growth and survival. [, ] By irreversibly binding to these receptors, Afatinib dimaleate blocks the signaling cascades that promote tumor cell proliferation and survival. [] Specifically, Afatinib dimaleate inhibits the tyrosine kinase activity of EGFR, HER2, ErbB3, and ErbB4, effectively disrupting their downstream signaling pathways. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2